

An In-depth Technical Guide to the Chemical Structure and Bonding of Tetramethylsuccinimide

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Compound of Interest

Compound Name: Tetramethylsuccinimide

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Abstract

Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-membered heterocyclic compound with a succinimide core. This document provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the absence of publicly available experimental crystallographic data, this guide presents structural parameters derived from computational chemistry using Density Functional Theory (DFT). These theoretical values offer valuable insights into the molecule's geometry. A representative synthetic protocol for succinimide derivatives is also detailed to provide a practical experimental context.

Chemical Identity

Identifier	Value
IUPAC Name	3,3,4,4-tetramethylpyrrolidine-2,5-dione
Synonyms	Tetramethylsuccinimide
Molecular Formula	C ₈ H ₁₃ NO ₂
Molecular Weight	155.19 g/mol
CAS Number	3566-61-8
Canonical SMILES	<chem>CC1(C)C(=O)NC(=O)C1(C)C</chem>
InChIKey	XGJPUQFWFRCCFO-UHFFFAOYSA-N
PubChem CID	72824[1]

Chemical Structure and Bonding

The chemical structure of **tetramethylsuccinimide** consists of a central five-membered pyrrolidine ring containing a nitrogen atom. This ring is substituted with two carbonyl groups at positions 2 and 5, forming the succinimide moiety. Additionally, two methyl groups are attached to each of the carbon atoms at positions 3 and 4.

Caption: 2D chemical structure of **tetramethylsuccinimide**.

Predicted Molecular Geometry

In the absence of experimental data, the three-dimensional structure of **tetramethylsuccinimide** was predicted using computational modeling. The pyrrolidine ring is expected to adopt a slightly puckered envelope or twisted conformation to minimize steric strain from the four methyl groups. The carbonyl groups are predicted to be nearly coplanar with the adjacent ring atoms.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for **tetramethylsuccinimide**, obtained through Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecular geometry.

Table 1: Predicted Bond Lengths (Å)

Bond	Predicted Length (Å)
C2 - N1	1.39
C5 - N1	1.39
C2 - C3	1.54
C4 - C5	1.54
C3 - C4	1.57
C2 = O6	1.22
C5 = O7	1.22
C3 - C8	1.54
C3 - C9	1.54
C4 - C10	1.54
C4 - C11	1.54
N1 - H12	1.01

Table 2: Predicted Bond Angles (°) and Dihedral Angle (°)

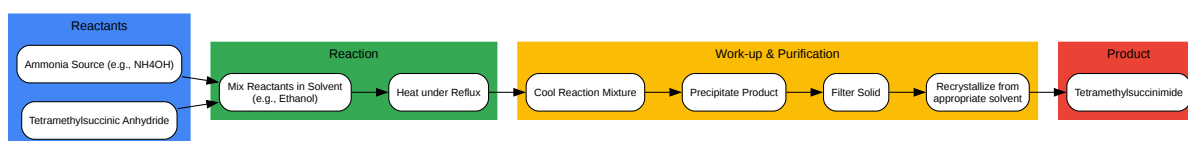
Angle	Predicted Angle (°)
C5 - N1 - C2	111.5
N1 - C2 - C3	108.0
C2 - C3 - C4	104.5
C3 - C4 - C5	104.5
C4 - C5 - N1	108.0
N1 - C2 = O6	125.0
C3 - C2 = O6	127.0
N1 - C5 = O7	125.0
C4 - C5 = O7	127.0
C2 - C3 - C8	110.0
C2 - C3 - C9	110.0
C4 - C3 - C8	112.0
C4 - C3 - C9	112.0
C8 - C3 - C9	108.0
C3 - C4 - C10	112.0
C3 - C4 - C11	112.0
C5 - C4 - C10	110.0
C5 - C4 - C11	110.0
C10 - C4 - C11	108.0
C5 - N1 - H12	124.25
C2 - N1 - H12	124.25
Dihedral Angle	
C2 - C3 - C4 - C5	0.0

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione is not readily available in the surveyed literature, a general and widely applicable method for the synthesis of N-substituted succinimides from succinic anhydride and a primary amine can be adapted. A plausible synthetic route is the reaction of tetramethylsuccinic anhydride with ammonia or an ammonia equivalent.

Representative Synthesis of a Succinimide Derivative

The following protocol describes the synthesis of a generic succinimide from the corresponding anhydride and an amine. This can be considered a representative procedure for the synthesis of **tetramethylsuccinimide**, where tetramethylsuccinic anhydride would be the starting material.



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Caption: A generalized workflow for the synthesis of succinimides.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve tetramethylsuccinic anhydride in a suitable solvent such as ethanol.
- **Addition of Amine:** To the stirred solution, add an aqueous solution of ammonium hydroxide dropwise.

- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **tetramethylsuccinimide**.

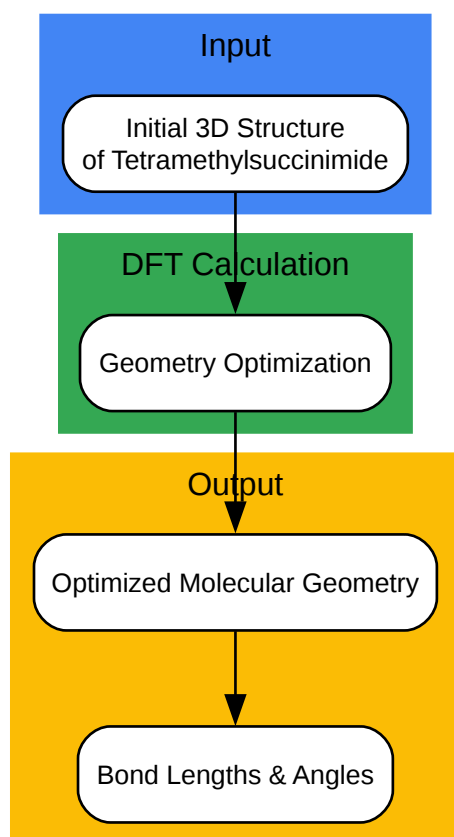
Structural Characterization Methods

The definitive determination of the chemical structure and bonding of **tetramethylsuccinimide** would rely on the following experimental techniques:

- **X-ray Crystallography:** Single-crystal X-ray diffraction provides the most precise and unambiguous data on bond lengths, bond angles, and the overall three-dimensional structure in the solid state.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would confirm the connectivity of atoms and the chemical environment of the different protons and carbons in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify the characteristic functional groups, particularly the strong absorption bands of the carbonyl ($\text{C}=\text{O}$) groups and the N-H bond of the imide.
- **Mass Spectrometry (MS):** Mass spectrometry would confirm the molecular weight of the compound.

Computational Methodology

The structural parameters presented in this guide were obtained through quantum chemical calculations based on Density Functional Theory (DFT).



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Caption: A simplified workflow for computational structure determination.

Methodology:

- Software: A standard quantum chemistry software package was used.
- Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).
- Basis Set: A standard basis set (e.g., 6-31G*) was employed to describe the atomic orbitals.
- Procedure: An initial 3D structure of **tetramethylsuccinimide** was generated and then subjected to a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, the bond lengths and angles were calculated.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of **tetramethylsuccinimide**. While experimental crystallographic data is not currently available, the presented computational data offers a robust theoretical model of its molecular geometry. The provided representative synthesis protocol outlines a practical approach for its preparation. Further experimental validation, particularly through X-ray crystallography, would be invaluable for confirming the precise structural parameters of this compound.

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References

- 1. labsolu.ca [labsolu.ca]
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